molecular formula C7H13ClN2O2S B12896779 2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide CAS No. 89187-64-4

2-Chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethane-1-sulfinamide

Cat. No.: B12896779
CAS No.: 89187-64-4
M. Wt: 224.71 g/mol
InChI Key: NFRRNDJYLHFBHA-UHFFFAOYSA-N
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Description

2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is a chemical compound with a complex structure that includes a chloro group, a pyrrolidinone ring, and a sulfinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide typically involves multiple steps. One common method starts with the reaction of 2-chloroethanesulfinamide with 2-oxopyrrolidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to a sulfonamide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions often conducted in polar solvents like DMF or acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfonamide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethanesulfinamide derivatives.

Scientific Research Applications

2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)acetamide
  • 2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)benzamide

Uniqueness

2-Chloro-N-((2-oxopyrrolidin-1-yl)methyl)ethanesulfinamide is unique due to its sulfinamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfinamide group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

89187-64-4

Molecular Formula

C7H13ClN2O2S

Molecular Weight

224.71 g/mol

IUPAC Name

2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]ethanesulfinamide

InChI

InChI=1S/C7H13ClN2O2S/c8-3-5-13(12)9-6-10-4-1-2-7(10)11/h9H,1-6H2

InChI Key

NFRRNDJYLHFBHA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CNS(=O)CCCl

Origin of Product

United States

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